molecular formula C11H12N2O2 B1460700 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol CAS No. 1189749-24-3

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol

Cat. No. B1460700
CAS RN: 1189749-24-3
M. Wt: 204.22 g/mol
InChI Key: JIAKSCRPRKEHHG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts within the range of 107–109°C .

Scientific Research Applications

Pharmacological Significance

Oxadiazole derivatives, including 1,3,4-oxadiazoles, are recognized for their broad pharmacological activities. These compounds exhibit remarkable antimicrobial , anti-inflammatory , anticancer , antiviral , and antiparasitic properties. The structural feature of the 1,3,4-oxadiazole ring enables effective binding with different enzymes and receptors in biological systems, facilitating a multitude of bioactivities.

  • Antimicrobial and Antifungal Activities : Oxadiazole derivatives have demonstrated potent antimicrobial and antifungal effects, highlighting their potential as new drugs to combat resistant strains of bacteria and fungi. Their broad-spectrum activity makes them promising candidates for the development of novel antimicrobials (Glomb & Świątek, 2021).

  • Anticancer Properties : The unique structural characteristics of 1,3,4-oxadiazoles allow for the development of compounds with significant anticancer activity. These derivatives can interact with various cellular targets, offering a pathway to novel oncology therapies (Devi et al., 2022).

  • Antiviral Effects : Research has identified oxadiazole compounds with potent antiviral activities, suggesting their use in treating viral infections. Their mechanism often involves inhibiting viral replication or interfering with virus-host cell interactions, providing a base for the development of new antiviral agents.

  • Anti-inflammatory and Analgesic Effects : Oxadiazoles have been found to exhibit significant anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and cytokine production, offering potential therapeutic benefits in conditions characterized by inflammation and pain.

Material Science Applications

In addition to their pharmacological importance, oxadiazole derivatives are also explored for their applications in material science, particularly in the development of organic electronics and chemosensors . The electronic properties of the oxadiazole ring, such as its ability to transport electrons and function as a photoluminescent quantum yield, make it a valuable component in organic light-emitting diodes (OLEDs) and sensors for detecting metal ions (Sharma et al., 2022).

Safety and Hazards

  • Toxicity : As with any chemical, caution is necessary. It is classified as Acute Tox. 3 (Oral) , indicating moderate toxicity if ingested .

properties

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)10-12-11(15-13-10)8-3-5-9(14)6-4-8/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKSCRPRKEHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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